molecular formula C14H15NO3S B12893581 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 97188-34-6

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one

Katalognummer: B12893581
CAS-Nummer: 97188-34-6
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: ZWQQJFQNHBLFQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one is an organic compound with the molecular formula C${13}$H${15}$NO$_{3}$S This compound features a benzenesulfonyl group attached to a pyrrole ring, which is further substituted with an ethyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Sulfonylation: The pyrrole ring is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the sulfonylated pyrrole.

    Alkylation: The sulfonylated pyrrole is alkylated using an alkyl halide, such as ethyl bromide, in the presence of a strong base like sodium hydride.

    Ketone Formation: Finally, the ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive pathways.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonyl groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets through its sulfonyl and ethanone groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking substrate access.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzenesulfonyl)-2-methyl-1H-pyrrole: Similar structure but lacks the ethanone group.

    1-(Benzenesulfonyl)-3-phenyl-1H-pyrrole: Similar structure but has a phenyl group instead of an ethyl group.

    1-(Benzenesulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but has an aldehyde group instead of an ethanone group.

Uniqueness

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one is unique due to the presence of both the ethanone and ethyl groups, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct chemical properties and biological activities compared to its analogs.

Eigenschaften

97188-34-6

Molekularformel

C14H15NO3S

Molekulargewicht

277.34 g/mol

IUPAC-Name

1-[1-(benzenesulfonyl)-3-ethylpyrrol-2-yl]ethanone

InChI

InChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3

InChI-Schlüssel

ZWQQJFQNHBLFQU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.